molecular formula C16H18BrN3O B2360724 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one CAS No. 2415513-04-9

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one

Cat. No.: B2360724
CAS No.: 2415513-04-9
M. Wt: 348.244
InChI Key: MJQNWUFALJKNAY-UHFFFAOYSA-N
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Description

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one is a synthetic organic compound that features a unique combination of a bromopyrazole moiety, an azetidine ring, and a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[(4-Bromopyrazol-1-yl)methyl]

Properties

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O/c17-15-8-18-20(12-15)11-14-9-19(10-14)16(21)7-6-13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQNWUFALJKNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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